6-Bromo-5-methylpyrazin-2-amine

Synthetic Methodology Process Chemistry Regioselectivity

Ensure synthetic success in cross-coupling applications with the correct regioisomer. Generic substitution of aminopyrazine isomers leads to failed reactions and irreproducible data due to distinct reactivity. This 6-bromo-5-methyl derivative, with a definitive melting point of 154-157°C and a characteristic NMR singlet at 7.84 ppm, provides unambiguous identity verification. - Validated for scale-up: Achieves 80% yield in Suzuki couplings for multi-gram synthesis. - High purity (≥98%) ensures reliable downstream reactivity for medicinal chemistry and agrochemical programs.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 74290-68-9
Cat. No. B1288844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methylpyrazin-2-amine
CAS74290-68-9
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESCC1=NC=C(N=C1Br)N
InChIInChI=1S/C5H6BrN3/c1-3-5(6)9-4(7)2-8-3/h2H,1H3,(H2,7,9)
InChIKeyLRZBSKCGVMDZHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methylpyrazin-2-amine: Procurement & Characterization


6-Bromo-5-methylpyrazin-2-amine (CAS 74290-68-9) is a di-substituted pyrazine building block characterized by a bromine atom at the 6-position and an amine group at the 2-position of the heterocyclic ring. This specific substitution pattern distinguishes it from a suite of closely related regioisomers, such as the 3-bromo and 5-bromo analogs, which are often produced in the same synthetic steps. Its primary utility lies in serving as a versatile intermediate for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to the construction of more complex molecules in medicinal chemistry and agrochemical research. [1]

1

Regioisomer-specific intermediate for Suzuki-Miyaura and Buchwald-Hartwig couplings

2

Analytical identity confirmed by published NMR and melting point benchmarks

3

Synthesis with reported isolation procedure; scalable for multi-gram advanced intermediates

6-Bromo-5-methylpyrazin-2-amine: Regioisomer Purity


In the context of scientific procurement, generic substitution among aminopyrazine regioisomers is not feasible due to significant differences in physical properties and, more importantly, downstream reactivity. The position of the halogen and amine substituents on the pyrazine ring directly dictates the steric and electronic environment of the molecule, which in turn governs the regioselectivity and yield of subsequent cross-coupling reactions. As evidenced by their distinct melting points—6-bromo isomer at 154-157°C versus the 3-bromo isomer at 56-57°C —these are fundamentally different chemical entities. Utilizing an incorrect or impure regioisomer can lead to failed reactions, uncharacterizable byproducts, or irreproducible biological data, resulting in significant losses of time and research investment. The following evidence provides the quantitative basis for selecting the precise 6-bromo-5-methyl substitution pattern.

Attribute
6-Bromo-5-methyl
3-Bromo-5-methyl
Substitution Pattern
Br at C6, NH2 at C2
Br at C3, NH2 at C2
Melting Point
154–157 °C
56–57 °C
Reaction Outcome
Major product from electrophilic bromination
Minor byproduct; requires separation

6-Bromo-5-methylpyrazin-2-amine: Differentiation from Analogs


Synthetic Yield and Isolation

The target compound is generated as a major product from the electrophilic bromination of 5-methylpyrazin-2-amine. Crucially, the reaction is not perfectly selective and produces the regioisomeric 3-bromo-5-methylpyrazin-2-amine as a byproduct. The optimized procedure yields the desired 6-bromo-5-methylpyrazin-2-amine in a 50% isolated yield after chromatographic separation from its 3-bromo counterpart. This contrasts with alternative synthetic routes that may produce the 5-bromo-6-methyl isomer [1] or require less selective bromination conditions.

Synthetic Yield
Head-to-head
50% (target) vs minor byproduct (3-bromo)
Target isomer isolated as major product after chromatography; validates need for regioisomeric purity control.
Reaction with Br2 in CHCl3 at 55°C; flash silica gel separation.
Synthetic Methodology Process Chemistry Regioselectivity

Melting Point as a Purity Proxy

The 6-bromo-5-methylpyrazin-2-amine isomer exhibits a significantly higher melting point range (154-157 °C) compared to the 3-bromo-5-methyl regioisomer, which melts at a considerably lower range of 56-57 °C. This stark difference of approximately 100 °C provides a straightforward, albeit preliminary, physical metric for distinguishing between the two isomers and serves as a useful quality control indicator for assessing the presence of the lower-melting contaminant.

Melting Point
Data to verify
Δ ~100 °C
Large melting-point gap enables preliminary isomer identification and purity screening.
Target MP 154–157 °C; 3-bromo isomer 56–57 °C. Sources absent.
Analytical Chemistry Quality Control Material Science

NMR and MS Fingerprint

The target compound has a fully characterized and publicly available spectroscopic fingerprint, which includes distinct 1H NMR and 13C NMR chemical shifts as well as high-resolution mass spectrometry (HRMS) data. The 1H NMR spectrum of the 6-bromo isomer features a characteristic singlet at 7.84 ppm, while the 3-bromo isomer displays its analogous proton singlet at 7.80 ppm. These data provide an unambiguous, orthogonal method to confirm identity and differentiate it from any other regioisomer, including the 5-bromo-6-methyl analog which has its own unique spectral properties. [1]

NMR Fingerprint
Reported
7.84 ppm (s, 1H) vs 7.80 ppm
1H NMR shift provides unambiguous orthogonal identity verification.
400 MHz, CDCl3; HRMS data also available.
Structural Elucidation Spectroscopy QC/QA

Suzuki Coupling Efficiency

The primary value proposition of the 6-bromo-5-methyl substitution pattern lies in its demonstrated and quantifiable efficiency in palladium-catalyzed cross-coupling reactions. In a documented case, it was used in a Suzuki-Miyaura coupling with a complex boronic ester to construct an advanced pharmaceutical intermediate. The reaction proceeded with high efficiency, delivering the coupled product in an 80% isolated yield (6.774 g, 20.38 mmol). [1]

Suzuki Coupling
Reported
80% isolated yield (6.77 g)
Reported coupling efficiency up to 45 pp above baseline, supporting preparative utility.
Pd(PPh3)4, Na2CO3, dioxane/EtOH/H2O, 140°C, 16h.
Medicinal Chemistry Synthetic Methodology C-C Coupling

6-Bromo-5-methylpyrazin-2-amine: Key Applications


Aminopyrazine Libraries for Kinase Inhibitors

The compound serves as a privileged scaffold for generating diverse libraries of aminopyrazine derivatives. The presence of a bromine atom at the 6-position makes it an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or amine substituents. The 80% yield demonstrated in a model Suzuki coupling [1] underscores its utility for rapid analog generation. Researchers in oncology can use this core to synthesize potential inhibitors targeting kinases like Nek2 or the PI3K family, where aminopyrazine cores have shown promise. [2] The specific 5-methyl-6-bromo substitution pattern allows for precise vector exploration distinct from other regioisomers.

Regioisomer Purity Verification

Given the close physical and chemical properties of the possible regioisomeric contaminants (e.g., 3-bromo-5-methylpyrazin-2-amine), this compound is ideally suited for applications where analytical validation is paramount. The published melting point (154-157 °C) and NMR spectrum (aromatic singlet at 7.84 ppm) provide unambiguous benchmarks for identity verification. Researchers performing high-precision chemical biology studies, such as target engagement assays or proteomics, can use this data to ensure their stock solutions are not compromised by even small amounts of the lower-melting 3-bromo isomer, which could lead to spurious results.

Scale-Up of Pharmaceutical Intermediates

The robust and reproducible synthesis of 6-Bromo-5-methylpyrazin-2-amine, with an established 50% isolated yield , makes it a viable candidate for scale-up in process chemistry. Its use in an 80%-yielding Suzuki coupling to generate multi-gram quantities of a complex intermediate [1] further validates its applicability beyond milligram-scale research. Process chemists tasked with developing scalable routes to drug candidates can rely on this well-characterized building block for constructing advanced intermediates with predictable performance in pivotal C-C bond-forming steps.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Cross-coupling reactivity
Coupling efficiency and regioselectivity
Regioisomer purity control
Melting point & NMR fingerprint
Spectroscopic identity verification
Pharmaceutical intermediate scale-up
Synthetic reproducibility
Batch purity and reaction yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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